Niaprazine trihydrochloride
Description
Historical Trajectory and Initial Research Context of Niaprazine (B1210437) Trihydrochloride
Niaprazine, a member of the phenylpiperazine group, was first developed in the early 1970s. wikipedia.org Initially, it was believed to function as an antihistamine and anticholinergic agent. wikipedia.orgmdpi.com This led to its use as a sedative-hypnotic medication for sleep disturbances, particularly in children, in several European countries such as France and Italy. wikipedia.orgmdpi.com The initial research context positioned niaprazine as a drug with sedative properties, attributing its effects to histamine (B1213489) H1 receptor antagonism. mdpi.compatsnap.com
However, subsequent and more detailed pharmacological investigations revealed a more complex mechanism of action. It was discovered that niaprazine has a low affinity for histamine H1 and muscarinic acetylcholine (B1216132) receptors. wikipedia.org Instead, research demonstrated that it acts as a potent and selective antagonist of 5-HT2A and alpha-1 adrenergic receptors. wikipedia.orgncats.io This pivotal shift in understanding its molecular pharmacology marked a new direction in the research of niaprazine and its trihydrochloride salt.
Contemporary Significance in Preclinical Neuropharmacology Research
In recent years, there has been a renewed interest in niaprazine for its potential therapeutic applications beyond its initial use as a sedative. evitachem.com Its multifaceted mechanism of action, involving the modulation of serotonergic and adrenergic systems, has made it a subject of contemporary preclinical neuropharmacology research. patsnap.com
Current research is exploring its anxiolytic (anti-anxiety) properties. ontosight.ainih.gov Preclinical studies in animal models have shown that niaprazine can modulate anxiety-related behaviors without causing significant impacts on exploratory activity. researchgate.net These findings suggest a potential for repurposing niaprazine as an anti-stress agent. nih.gov
Receptor Binding Affinity of Niaprazine and its Metabolite
| Compound | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| Niaprazine | 5-HT2A | 25 nM nih.gov |
| α1-adrenergic | 77 nM nih.gov | |
| Histamine H1 | > 1 μM wikipedia.org | |
| Muscarinic Acetylcholine | > 1 μM wikipedia.org | |
| 5-HT1A | > 1 μM nih.gov | |
| 5-HT1B | > 1 μM nih.gov | |
| D2 | > 1 μM nih.gov | |
| α2-adrenergic | 730 nM wikipedia.org | |
| β-adrenergic | > 1 μM wikipedia.org | |
| p-fluoro-phenylpiperazine (pFPP) | 5-HT1 subclasses | High affinity (agonist) nih.gov |
| 5-HT2 | Low affinity nih.gov | |
| α1-adrenergic | Low affinity aaem.pl |
Scope and Research Orientations for Niaprazine Trihydrochloride Studies
The future research landscape for this compound is oriented towards several key areas:
Elucidation of Anxiolytic Mechanisms: Further investigation is needed to fully understand the neural circuits and molecular pathways through which niaprazine exerts its anti-anxiety effects. This includes exploring its long-term effects on synaptic plasticity and neurogenesis.
Repurposing for Other Neurological Disorders: Given its unique pharmacological profile, researchers are interested in exploring the potential of niaprazine for other conditions. For instance, it has been investigated for the treatment of sleep disorders in patients with attention-deficit hyperactivity disorder and autistic disorder. ncats.io
Development of Novel Formulations: Research into new delivery systems, such as xanthan gum-based gels for oral administration, aims to improve the stability, taste, and controlled release of niaprazine, potentially enhancing patient compliance. mdpi.comnih.gov
Properties
CAS No. |
34426-53-4 |
|---|---|
Molecular Formula |
C20H28Cl3FN4O |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl]pyridine-3-carboxamide;trihydrochloride |
InChI |
InChI=1S/C20H25FN4O.3ClH/c1-16(23-20(26)17-3-2-9-22-15-17)8-10-24-11-13-25(14-12-24)19-6-4-18(21)5-7-19;;;/h2-7,9,15-16H,8,10-14H2,1H3,(H,23,26);3*1H |
InChI Key |
XWYGMQFKVNQWHV-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3.Cl.Cl.Cl |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3.Cl.Cl.Cl |
Related CAS |
27367-90-4 (Parent) |
Synonyms |
niaprazine niaprazine trihydrochloride Nopron |
Origin of Product |
United States |
Synthetic Chemistry and Advanced Structural Characterization of Niaprazine Trihydrochloride
Diverse Synthetic Pathways and Methodologies for Niaprazine (B1210437) Trihydrochloride
Mannich Reactions in Niaprazine Trihydrochloride Synthesis
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, known as Mannich bases. nih.govnih.gov This reaction involves the aminoalkylation of an acidic proton located next to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. nih.gov Given the β-amino carbonyl structure inherent in Niaprazine's backbone, a Mannich-type reaction represents a plausible and efficient pathway for its synthesis.
In a hypothetical Mannich synthesis for a key intermediate of Niaprazine, the reactants would likely involve:
An enolizable carbonyl compound: A simple ketone like acetone (B3395972) could serve as the source of the carbon backbone.
A non-enolizable aldehyde: Formaldehyde is most commonly used. youtube.com
A secondary amine: 1-(4-fluorophenyl)piperazine (B120373) would be the amine component.
The reaction mechanism commences with the formation of an electrophilic iminium ion from the reaction between 1-(4-fluorophenyl)piperazine and formaldehyde. nih.govyoutube.com The ketone then tautomerizes to its enol form, which acts as a nucleophile, attacking the iminium ion. nih.gov This sequence yields a β-amino ketone, a core structural precursor to Niaprazine. nih.gov Subsequent chemical modifications would be required to introduce the nicotinamide (B372718) moiety and arrive at the final structure. The use of pre-formed iminium salts can lead to faster and more selective reactions under milder conditions. youtube.com
Table 1: Potential Reactants for Mannich Reaction in Niaprazine Synthesis
| Reactant Type | Example Compound | Role in Reaction |
| Amine (Secondary) | 1-(4-fluorophenyl)piperazine | Forms the iminium ion |
| Aldehyde (Non-enolizable) | Formaldehyde | Reacts with the amine |
| Carbonyl (Enolizable) | Acetone or similar ketone | Provides the enolizable α-proton and carbon backbone |
Amide Formation Strategies for this compound
The final key step in the synthesis of Niaprazine is the formation of the amide bond. This involves coupling the primary amine of the previously synthesized 4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-amine intermediate with nicotinic acid (pyridine-3-carboxylic acid).
Several strategies exist for amide synthesis:
Activation of the Carboxylic Acid: The most common method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride. youtube.com For instance, treating nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) would produce nicotinoyl chloride. This highly reactive acyl chloride can then readily react with the amine intermediate to form the desired amide bond of Niaprazine.
Use of Coupling Reagents: Modern amide synthesis often employs coupling reagents that facilitate the reaction directly between a carboxylic acid and an amine without needing to isolate an activated intermediate. nih.gov Reagents like carbodiimides or phosphonium (B103445) salts are highly effective but can produce significant waste. nih.gov
Catalytic Methods: To improve atom economy and sustainability, catalytic methods are being developed. These can involve catalysts based on zirconium or ruthenium that enable the direct condensation of carboxylic acids and amines. nih.govacs.org Another approach uses reagents like tris(2,2,2-trifluoroethoxy)borane, which promotes amidation and allows for a simple workup to isolate the pure product. acs.org
Once the Niaprazine base is synthesized, it is treated with hydrochloric acid in an appropriate solvent to precipitate this compound, the stable salt form.
Stereochemical Aspects in the Synthesis of this compound
Niaprazine possesses a single stereocenter at the second carbon of the butyl chain, meaning it can exist as two distinct enantiomers (R- and S-Niaprazine). The biological activity of chiral drugs can differ significantly between enantiomers, making stereoselective synthesis a critical consideration for producing a specific, desired stereoisomer. rsc.org
The development of asymmetric synthesis methods for piperazine-containing compounds is an active area of research. rsc.orgclockss.org If a Mannich-type reaction is used to construct the chiral center, an asymmetric variant can be employed. This involves the use of a chiral catalyst to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. nih.gov
For instance, chiral organocatalysts, such as proline derivatives, or chiral metal complexes can be used to control the facial selectivity of the nucleophilic attack of the enol on the iminium ion, thereby establishing the desired stereochemistry at the new chiral center. clockss.org The synthesis of specific stereoisomers of piperazines often involves the diastereoselective alkylation of a chiral piperazine (B1678402) precursor. clockss.orggoogle.com This late-stage introduction of the second stereocenter allows for precise control over the final product's configuration. clockss.org
Advanced Analytical Techniques for Research-Oriented Structural Elucidation of this compound
Confirming the identity, purity, and structure of a synthesized compound like this compound requires a suite of advanced analytical techniques.
Spectroscopic Methods for this compound Structural Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure determination. nih.gov
¹H NMR: Provides information about the chemical environment of hydrogen atoms. For Niaprazine, it would confirm the presence of protons on the pyridine (B92270) ring, the piperazine ring, the butyl chain, and the aromatic fluorophenyl group, with characteristic chemical shifts and coupling patterns for each. nih.govnih.gov
¹³C NMR: Shows the different types of carbon atoms in the molecule, such as those in the carbonyl group of the amide, the aromatic rings, and the aliphatic chains. researchgate.net
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. researchgate.net For example, HMBC can show long-range correlations between protons and carbons, helping to piece together the different fragments of the molecule, such as linking the butyl chain to the piperazine nitrogen and the nicotinamide group. nih.govresearchgate.net
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, which helps confirm its molecular weight. rjptonline.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer structural clues, showing how the molecule breaks apart, which helps in confirming the arrangement of its constituent parts. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In Niaprazine, characteristic absorption bands would confirm the presence of the N-H bond in the amide, the C=O stretch of the amide carbonyl, C-N bonds of the amines, and C-F bond of the fluorophenyl group. nih.gov
Table 2: Key Spectroscopic Data for Niaprazine Structural Verification
| Technique | Information Obtained | Expected Features for Niaprazine |
| ¹H NMR | Proton environments and connectivity | Signals for aromatic (pyridine, fluorophenyl), piperazine, and aliphatic butyl protons. |
| ¹³C NMR | Carbon skeleton and functional groups | Resonances for amide carbonyl, aromatic, and aliphatic carbons. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity | Correlations confirming the link between the butyl chain, piperazine, and nicotinamide. |
| Mass Spectrometry (MS) | Molecular weight and formula | A molecular ion peak corresponding to C₂₀H₂₅FN₄O and characteristic fragment ions. |
| Infrared (IR) Spectroscopy | Functional groups | Absorption bands for N-H, C=O (amide), C-N, and C-F bonds. |
Chromatographic Techniques for this compound Purity and Identity Confirmation in Research
Chromatography is essential for separating Niaprazine from any impurities, byproducts, or unreacted starting materials, thereby ensuring its purity. srce.hrjfda-online.com
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of pharmaceutical compounds. nih.gov A reversed-phase HPLC method can be developed where Niaprazine is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. srce.hr The retention time of the compound is a characteristic feature used for identification. By comparing the peak area of the analyte to that of a known standard, the purity can be quantified. Studies on Niaprazine stability have utilized HPLC with UV detection (at a wavelength of 228 nm) or tandem mass spectrometry (MS/MS) for precise quantification. farmaciaclinica.itnih.gov
Gas Chromatography (GC): GC can be used for the analysis of volatile compounds. nih.gov For a molecule like Niaprazine, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. GC coupled with a mass spectrometer (GC-MS) is a powerful combination that separates compounds and provides mass spectra for their identification. rjptonline.org
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks. A spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used as the mobile phase. The resulting spots, visualized under UV light or with a staining agent, can indicate the presence of the product and any remaining starting materials or byproducts. sigmaaldrich.com
Molecular and Cellular Pharmacology of Niaprazine Trihydrochloride Preclinical Focus
Ligand Binding Dynamics and Receptor Interaction Profiles of Niaprazine (B1210437) Trihydrochloride
The pharmacological characteristics of niaprazine are defined by its interactions with various receptors within the central nervous system. In vitro ligand binding studies have been instrumental in elucidating its receptor affinity and selectivity profile. These studies reveal a complex pattern of engagement with several key receptor systems implicated in neurotransmission.
Niaprazine demonstrates a notable affinity for alpha-1 (α1) adrenergic receptors, acting as an antagonist. ncats.ioncats.io Specifically, the (+)-stereoisomer of niaprazine exhibits a relatively high affinity for α1 binding sites, with a reported inhibitory constant (Ki) of 77 nM. nih.gov In contrast, its affinity for alpha-2 (α2) adrenergic receptors is low. nih.gov The G-protein coupled α1-receptors mediate physiological responses through the activation of phospholipase C, leading to increased intracellular calcium. nih.gov
Table 1: Affinity of Niaprazine for Alpha-Adrenergic Receptors. nih.gov
Niaprazine's interaction with the serotonergic system is multifaceted, showing preferential affinity for the 5-HT2 receptor family. nih.gov It is a potent and selective antagonist of 5-HT2A receptors. ncats.ioncats.io Radioligand binding assays have determined its affinity for 5-HT2 binding sites to be high, with a Ki value of 25 nM. ncats.ionih.gov
Conversely, niaprazine shows poor recognition and low affinity for 5-HT1A and 5-HT1B receptor binding sites, with Ki values in the micromolar range. nih.gov This suggests a degree of selectivity in its serotonergic activity. Interestingly, a major metabolite of niaprazine, p-fluoro-phenylpiperazine (FPP), displays a contrasting receptor profile, exhibiting a higher affinity for the 5-HT1 subclasses than for the 5-HT2 class. nih.gov
Table 2: Affinity of Niaprazine for Serotonin (B10506) Receptors. ncats.ionih.gov
The interaction of niaprazine with histamine (B1213489) H1 receptors is characterized by what appears to be a low affinity. nih.gov Despite this, other sources classify niaprazine as a histamine H1 receptor antagonist. ncats.io This suggests that while its binding affinity may be lower compared to its primary targets like the 5-HT2 receptor, it is still sufficient to exert an antagonistic effect at the H1 receptor. ncats.ionih.gov
Preclinical investigations show that niaprazine has a low affinity for dopamine (B1211576) D2 receptors. nih.gov Dopamine D2 receptors exist in high-affinity and low-affinity states for endogenous dopamine, and they are a key target for many antipsychotic medications. nih.gov Similarly, niaprazine exhibits a low affinity for the vesicular monoamine transporter (VMAT). nih.gov VMATs are responsible for transporting monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles for storage and subsequent release. nih.gov
Neurotransmitter System Modulation by Niaprazine Trihydrochloride
Beyond direct receptor binding, niaprazine influences the broader dynamics of neurotransmitter systems, particularly the serotonin system, through effects on neurotransmitter metabolism and turnover. nih.gov
Niaprazine exerts a biphasic effect on the turnover of serotonin (5-hydroxytryptamine, 5-HT) in the brain. nih.gov Initially, administration of niaprazine leads to an increase in the concentration of the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the rat brain within 30 minutes, while brain 5-HT levels remain unchanged. nih.gov This initial phase suggests that niaprazine itself increases the turnover of 5-HT. nih.gov
However, in a later phase (3 to 8 hours post-administration), 5-HIAA levels are reduced. nih.gov This delayed effect is believed to be mediated by a metabolite, p-fluoro-phenylpiperazine (FPP). nih.gov Studies indicate that FPP reduces the turnover of 5-HT and dopamine. nih.gov This suggests a dual mechanism of action where the parent compound, niaprazine, transiently increases serotonin turnover, while its metabolite, FPP, subsequently reduces it. nih.gov Niaprazine also causes a brief depletion of brain noradrenaline and dopamine. nih.gov
Influence on Noradrenaline and Dopamine Levels in Preclinical Models
Preclinical research indicates that this compound exerts a distinct influence on catecholaminergic systems, specifically affecting the levels of noradrenaline (NA) and dopamine (DA) in the brain. Studies in rat models have demonstrated that administration of niaprazine leads to a transient depletion of both noradrenaline and dopamine. nih.govnih.gov This reduction in catecholamine levels is characterized as short-lasting. nih.gov
The mechanism underlying this depletion is considered to be non-reserpinic, distinguishing it from the action of classical monoamine depleting agents like reserpine. nih.gov The transient decrease in NA and DA is accompanied by a corresponding increase in the brain concentrations of their respective metabolites. Specifically, levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine, and 3-methoxy-4-hydroxyphenylglycol sulfate (B86663) (MOPEG-SO4), a major metabolite of noradrenaline, were found to be elevated following niaprazine administration. nih.gov
It is noteworthy that the primary metabolite of niaprazine, p-fluoro-phenylpiperazine (FPP), exhibits a different pharmacological profile. In vitro, FPP has been shown to inhibit the reuptake of both serotonin (5-HT) and noradrenaline. nih.gov In vivo, FPP administration led to a reduction in the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) and the dopamine metabolite DOPAC in the rat brain. nih.gov
Table 1: Effects of Niaprazine and its Metabolite on Neurotransmitter and Metabolite Levels in Preclinical Models
| Compound | Neurotransmitter/Metabolite | Effect in Rat Brain | Reference |
|---|---|---|---|
| Niaprazine | Noradrenaline (NA) | Short-term depletion | nih.govnih.gov |
| Dopamine (DA) | Short-term depletion | nih.govnih.gov | |
| MOPEG-SO4 | Increased levels | nih.gov | |
| DOPAC | Increased levels | nih.gov | |
| p-fluoro-phenylpiperazine (FPP) | 5-HIAA | Reduced levels | nih.gov |
| DOPAC | Reduced levels | nih.gov |
Enzymatic Modulation and Signaling Pathway Investigations
Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of monoamine neurotransmitters, including noradrenaline, dopamine, and serotonin. mayoclinic.orgnih.gov Inhibitors of this enzyme, known as MAOIs, increase the availability of these neurotransmitters in the synaptic cleft. mayoclinic.orgnih.gov Based on available preclinical data, there is no direct evidence to suggest that this compound functions as a monoamine oxidase inhibitor. Its mechanism of action in depleting catecholamines is described as non-reserpinic, pointing towards a different pathway than direct enzymatic inhibition of MAO. nih.gov The pharmacological profile of niaprazine, which involves receptor antagonism and transient depletion, differs significantly from the sustained elevation of neurotransmitter levels characteristic of MAOIs. nih.govmayoclinic.org
The pharmacological effects of this compound are initiated by its interaction with specific cell surface receptors, which in turn triggers intracellular signaling cascades. Niaprazine exhibits a notable affinity for α1-adrenergic and serotonin 5-HT2 receptors, acting as an antagonist at these sites. nih.govnih.gov The signaling pathways associated with these two receptor families are well-characterized.
α1-Adrenergic Receptor Signaling: The α1-adrenergic receptors, comprising α1A, α1B, and α1D subtypes, are G-protein coupled receptors (GPCRs). nih.gov They are primarily coupled to Gq/11 heterotrimeric G-proteins. nih.gov Antagonism of these receptors by niaprazine would interfere with the following canonical signaling pathway:
Phospholipase C (PLC) Activation: Upon agonist binding (which niaprazine blocks), the Gq protein activates phospholipase C. nih.gov
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov
Downstream Effects: IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). nih.gov DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). nih.gov Activation of α1-adrenergic receptors can also engage other effector pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in longer-term responses like cell growth regulation. nih.gov
5-HT2 Receptor Signaling: The 5-HT2 receptor subfamily (comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes) are also GPCRs that mediate excitatory neurotransmission. wikipedia.org Niaprazine's high affinity for the 5-HT2 receptor suggests it primarily modulates the 5-HT2A subtype. nih.govnih.gov Similar to α1-receptors, 5-HT2A receptors are predominantly coupled to Gq/11 proteins. wikipedia.org Therefore, antagonism by niaprazine would block a similar intracellular cascade:
Gq/11-PLC Coupling: Blockade of the receptor prevents the activation of phospholipase C. wikipedia.orgnih.gov
Inhibition of Second Messengers: This prevents the hydrolysis of PIP2 and the subsequent generation of IP3 and DAG. patsnap.com
Modulation of Cellular Excitability: By preventing the IP3-mediated release of intracellular calcium and the DAG-mediated activation of PKC, niaprazine modulates the excitatory signaling typically initiated by serotonin at these receptors. youtube.com Downstream of these initial steps, 5-HT2A receptor signaling can also influence other pathways, including those involving MEK/MAPK and PI3K/AKT. nih.gov
Table 2: Inferred Intracellular Signaling Cascades Modulated by this compound Antagonism
| Receptor Target | Primary G-Protein Coupling | Key Effector Enzyme | Second Messengers (Production Blocked by Niaprazine) | Major Downstream Kinases (Activation Prevented by Niaprazine) | Reference |
|---|---|---|---|---|---|
| α1-Adrenergic Receptor | Gq/11 | Phospholipase C (PLC) | Inositol Triphosphate (IP3), Diacylglycerol (DAG) | Protein Kinase C (PKC), MAP Kinase | nih.govnih.gov |
| 5-HT2 Receptor | Gq/11 | Phospholipase C (PLC) | Inositol Triphosphate (IP3), Diacylglycerol (DAG) | Protein Kinase C (PKC), MEK/MAPK, PI3K/AKT | wikipedia.orgnih.govnih.gov |
Preclinical Pharmacokinetics and Metabolism of Niaprazine Trihydrochloride
Absorption and Distribution Studies in Animal Models
Following oral administration, niaprazine (B1210437) is absorbed from the gastrointestinal tract. Studies in various animal species are essential for characterizing how the compound is taken up into the systemic circulation and distributed throughout the body's tissues.
Systemic Exposure and Tissue Distribution in Preclinical Species
Preclinical studies indicate that niaprazine induces a short-term depletion of noradrenaline (NA) and dopamine (B1211576) (DA) in the rat brain. This suggests that the compound and/or its metabolites can cross the blood-brain barrier and distribute into the central nervous system, which is the target site for its pharmacological effects. The distribution pattern is a critical determinant of the compound's efficacy and potential central nervous system effects. The parent compound, niaprazine, along with its metabolites, can be distributed to various tissues, with the brain being a key site of action for its psychoactive properties.
Identification and Characterization of Niaprazine Trihydrochloride Metabolites
Role of p-Fluoro-phenylpiperazine (FPP) as a Primary Metabolite
A primary and pharmacologically significant metabolite of niaprazine is p-fluoro-phenylpiperazine (FPP). The metabolic pathway involves the cleavage of the side chain of niaprazine to yield FPP. Studies in rats have confirmed the presence of a urinary metabolite with chromatographic characteristics identical to FPP. Unlike its parent compound, FPP does not cause behavioral sedation. Instead, at higher doses, it induces a behavioral syndrome that suggests serotonergic stimulation. This metabolite has been shown to reduce the levels of 5-hydroxyindoleacetic acid (5-HIAA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in the rat brain and inhibit the in vitro uptake of serotonin (B10506) (5-HT) and noradrenaline.
Other Metabolite Identification and Elucidation
Besides FPP, other metabolites of niaprazine have been identified. For instance, after a dose in rats, dogs, and humans, metabolites have been found in urine specimens. The biotransformation of niaprazine is a complex process that can lead to various metabolic products. The comprehensive identification of these metabolites is crucial for a full understanding of the drug's disposition and potential effects.
Metabolic Pathways and Biotransformation of this compound
The metabolism of niaprazine involves a series of biochemical reactions that transform the parent drug into its various metabolites. These pathways are critical for the drug's clearance from the body and can significantly influence its pharmacological activity.
Enzymatic Pathways Involved in this compound Metabolism
The biotransformation of niaprazine is primarily carried out by drug-metabolizing enzymes located in the liver and other tissues. In silico studies suggest that niaprazine is an inhibitor of Cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4. These enzymes are major players in the Phase I metabolism of a vast number of drugs. The inhibition of these enzymes indicates a potential for drug-drug interactions. The metabolic process for many piperazine (B1678402) derivatives often involves N-dealkylation, which is a common pathway for drugs containing a piperazine ring.
Table 1: Key Metabolites of this compound
| Metabolite | Parent Compound | Role/Activity |
|---|---|---|
| p-Fluoro-phenylpiperazine (FPP) | Niaprazine | Primary metabolite, reduces 5-HIAA and DOPAC in the rat brain, inhibits 5-HT and NA uptake. |
| Other urinary metabolites | Niaprazine | Identified in rats, dogs, and humans. |
Cross-Species Metabolic Comparisons in Preclinical Research
The biotransformation of niaprazine in preclinical models primarily involves the formation of p-fluoro-phenylpiperazine (FPP), which has been identified as its main metabolite. mdpi.com Studies in rats have confirmed that niaprazine is metabolized into FPP. nih.gov This transformation is significant as the resulting metabolite, FPP, exhibits a distinct pharmacological profile from the parent compound. nih.govwikipedia.org
While the metabolism of niaprazine to FPP is established in rats, detailed comparative metabolic studies across a wider range of preclinical species are not extensively documented in the available literature. However, it is a well-established principle in pharmacology that significant species differences exist in drug metabolism. nih.govresearchgate.net These variations often arise from differences in the expression levels and catalytic activities of drug-metabolizing enzymes, particularly the cytochrome P-450 (CYP) enzyme superfamily. nih.govresearchgate.net For instance, isoforms of CYP1A, CYP2C, CYP2D, and CYP3A show notable interspecies differences in activity, which can lead to different metabolic pathways and rates of clearance between species like rats, mice, dogs, and monkeys. nih.gov Therefore, while the rat provides a foundational model for niaprazine metabolism, caution is warranted when extrapolating these findings to other species. nih.gov
Table 1: Metabolic Profile of Niaprazine in Preclinical Species
| Species | Major Metabolite Identified | Metabolic Pathway | Citation |
|---|---|---|---|
| Rat | p-fluoro-phenylpiperazine (FPP) | Cleavage of the side chain to form FPP. | nih.govwikipedia.org |
| Other Species (e.g., Mouse, Monkey, Dog) | Data not available in provided sources | - | - |
Excretion Patterns in Preclinical Studies
The elimination of niaprazine and its metabolites from the body has been investigated in preclinical models, with urinary excretion identified as a key route. Studies utilizing radiolabeled ¹⁴C-niaprazine in rats demonstrated the presence of a metabolite in the urine that shared the same chromatographic characteristics as p-fluoro-phenylpiperazine (FPP). nih.gov This finding indicates that FPP is not only a major metabolite but is also cleared by the kidneys and excreted via urine in this species. nih.gov
In general, drugs and their metabolites are removed from the body through several routes, with the kidneys being the principal organ for the excretion of water-soluble substances. merckvetmanual.com Other pathways include excretion into bile and subsequent elimination in the feces. merckvetmanual.commsdvetmanual.com The specific excretion pattern of a compound is influenced by its physicochemical properties and the metabolic pathways it undergoes. msdvetmanual.com For niaprazine, while urinary excretion in rats is documented, comprehensive data on its excretion patterns in other preclinical species or the extent of biliary excretion is limited in the reviewed scientific literature.
Table 2: Excretion of Niaprazine in Preclinical Models
| Species | Excretion Route | Metabolite Detected in Excreta | Citation |
|---|---|---|---|
| Rat | Urinary | A metabolite with chromatographic characteristics of p-fluoro-phenylpiperazine (FPP). | nih.gov |
Pharmacological Activity of this compound Metabolites
The primary metabolite of niaprazine, p-fluoro-phenylpiperazine (FPP), is not an inert compound; it possesses its own distinct and significant pharmacological activity, which differs notably from the parent drug. nih.govwikipedia.orgnih.gov
Unlike niaprazine, which has sedative effects, FPP does not produce behavioral sedation in animal models. mdpi.comnih.gov Instead, at higher doses, FPP induces a behavioral syndrome that is indicative of serotonergic stimulation. nih.govwikipedia.org This difference in central nervous system effects is rooted in their distinct interactions with neurotransmitter systems and receptors. nih.gov
Pharmacologically, FPP has been shown to:
Reduce Neurotransmitter Metabolite Levels : In the rat brain, FPP decreases the concentrations of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, and 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine. mdpi.comnih.govnih.gov This suggests that FPP reduces the turnover of both serotonin and dopamine. nih.gov
Inhibit Neurotransmitter Uptake : In vitro studies have demonstrated that FPP inhibits the reuptake of serotonin (5-HT) and noradrenaline (NA). mdpi.comnih.gov
Exhibit a Different Receptor Binding Profile : While niaprazine shows a higher affinity for α1-adrenergic and 5-HT2 receptors, FPP displays a higher affinity for the 5-HT1 receptor subclasses. nih.gov This differential affinity likely contributes to the distinct pharmacological properties of the metabolite compared to the parent compound. nih.gov
Table 3: Comparative Pharmacological Activity of Niaprazine and its Metabolite (FPP)
| Feature | Niaprazine | p-fluoro-phenylpiperazine (FPP) (Metabolite) | Citation |
|---|---|---|---|
| Behavioral Effect | Sedative | No sedation; may cause serotonergic stimulation | mdpi.comnih.govwikipedia.org |
| Receptor Affinity | Higher affinity for α1-adrenergic and 5-HT2 receptors. | Higher affinity for 5-HT1 receptor subclasses. | nih.gov |
| Effect on Neurotransmitter Turnover | Initially increases 5-HT turnover (raises 5-HIAA). | Reduces 5-HT and dopamine turnover (lowers 5-HIAA and DOPAC). | nih.gov |
| Effect on Neurotransmitter Uptake | Not specified as primary action. | Inhibits 5-HT and noradrenaline uptake in vitro. | mdpi.comnih.gov |
| Effect on Catecholamines | Causes short-term depletion of noradrenaline and dopamine. | Reduces dopamine turnover. | mdpi.comnih.gov |
Preclinical Behavioral and Neurophysiological Research with Niaprazine Trihydrochloride
Assessment of Behavioral Effects in Animal Models
Preclinical studies using animal models are fundamental in characterizing the psychoactive properties of compounds like Niaprazine (B1210437) trihydrochloride. These investigations provide initial insights into the potential therapeutic effects by observing behavioral changes in controlled environments.
In studies where mice were administered Niaprazine in their drinking water for 14 days, a slight reduction in several motor parameters was observed when compared to a vehicle-treated control group. This included decreases in average speed, maximum speed, and average acceleration. Further supporting a mild sedative effect, Niaprazine-treated mice showed an increase in the frequency of pauses taken during exploratory sessions nih.gov. Despite these subtle sedative effects, the animals' exploratory drive and curiosity, measured by the percentage of sectors explored in an arena, remained intact nih.gov. This suggests that while Niaprazine may reduce the intensity of motor activity, it does not suppress the motivation to explore a novel environment.
| Behavioral Parameter | Observation in Niaprazine-Treated Group | Reference |
|---|---|---|
| Exploratory Activity | Not significantly affected | nih.gov |
| Average Speed | Slightly reduced | nih.gov |
| Maximum Speed | Slightly reduced | nih.gov |
| Average Acceleration | Slightly reduced | nih.gov |
| Pause Frequency/Duration | Increased, suggesting a tendency toward sedation | nih.gov |
Niaprazine has been investigated for its potential anxiolytic (anti-anxiety) properties using established preclinical behavioral paradigms, including the Elevated Plus Maze (EPM) and the Marble Burying Test.
In the EPM test, which assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces, mice treated with Niaprazine demonstrated anxiolytic effects. These mice spent a greater amount of time in the "open arms" of the maze compared to the control group, a behavior indicative of reduced anxiety nih.gov.
The Marble Burying Test, another paradigm used to evaluate anxiety and compulsive-like behaviors, yielded similar findings. Niaprazine-treated mice buried fewer marbles than their vehicle-treated counterparts nih.gov. This reduction in burying behavior is interpreted as an anxiolytic-like effect. These results collectively suggest that Niaprazine can modulate anxiety-related behaviors without producing adverse effects on exploratory activity nih.gov.
Neurochemical and Electrophysiological Correlates of Niaprazine Trihydrochloride Action
The behavioral effects of Niaprazine are rooted in its interaction with various neurotransmitter systems in the brain.
Preclinical research indicates that Niaprazine and its primary metabolite, p-fluoro-phenylpiperazine (FPP), exert distinct and complex effects on brain monoamine systems nih.govnih.gov.
Niaprazine itself induces a transient depletion of the catecholamines noradrenaline (NA) and dopamine (B1211576) (DA) in the rat brain nih.govnih.gov. Concurrently, it has a biphasic effect on the turnover of serotonin (B10506) (5-HT). Initially, 30 minutes after administration, Niaprazine increases the concentration of the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), suggesting an initial increase in serotonin turnover nih.gov. However, this is followed by a reduction in 5-HIAA levels observed 3 to 8 hours post-treatment nih.gov.
The delayed reduction in serotonin turnover is believed to be caused by its metabolite, FPP nih.gov. In separate studies, FPP was shown to reduce brain levels of both 5-HIAA and the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) nih.govnih.gov. This suggests that while the parent compound, Niaprazine, initially depletes catecholamines and increases serotonin turnover, its metabolite FPP later acts to reduce the turnover of both serotonin and dopamine nih.gov.
| Compound | Effect on Neurotransmitter/Metabolite | Time Course | Reference |
|---|---|---|---|
| Niaprazine | Noradrenaline (NA) & Dopamine (DA) | Short-lasting depletion | nih.govnih.gov |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Increase | 30 minutes post-administration | nih.gov |
| Reduction | 3-8 hours post-administration | nih.gov | |
| p-fluoro-phenylpiperazine (FPP) | 5-Hydroxyindoleacetic Acid (5-HIAA) | Reduction | nih.govnih.gov |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Reduction | nih.govnih.gov |
Structure Activity Relationship Sar and Rational Design in Niaprazine Trihydrochloride Research
Principles of Structure-Activity Relationship Analysis for Piperazine (B1678402) Derivatives
The piperazine ring is a privileged scaffold in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique structural and physicochemical properties. nih.govnih.gov Structure-Activity Relationship (SAR) studies of piperazine derivatives provide a framework for understanding how chemical modifications influence their pharmacological effects.
Key principles of SAR for piperazine derivatives include:
The Piperazine Core: The six-membered ring containing two nitrogen atoms at opposing positions provides a combination of structural rigidity and conformational flexibility. nih.goveurekaselect.com This core acts as a versatile scaffold that can be modified to orient substituents in specific vectors for optimal interaction with biological targets. researchgate.net
Nitrogen Atoms: The two nitrogen atoms are fundamental to the activity of many piperazine-containing drugs. They can act as hydrogen bond acceptors and, depending on their substitution and the physiological pH, can be protonated, forming cationic centers that engage in ionic interactions with receptor sites. nih.goveurekaselect.com These nitrogen sites often improve the aqueous solubility and pharmacokinetic profile of the drug candidates. nih.gov
N1 and N4 Substituents: The majority of piperazine-based drugs feature substitutions at the N1 and N4 positions. researchgate.net The nature of these substituents is a critical determinant of the compound's biological activity and receptor selectivity.
Arylpiperazines: The attachment of an aryl group (like a phenyl ring) to one of the nitrogen atoms is a common motif. Modifications to this aryl ring, such as adding electron-withdrawing or electron-donating groups, can significantly alter the electronic properties and steric bulk, thereby influencing receptor binding affinity and selectivity. youtube.com
The systematic variation of these elements allows medicinal chemists to fine-tune the biological activity, moving from a preliminary "hit" compound to a highly optimized "lead" candidate.
Identification of Pharmacophoric Elements Critical for Niaprazine (B1210437) Trihydrochloride Activity
A pharmacophore is a conceptual model that describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For Niaprazine, its activity is primarily associated with its antagonist effects at α1-adrenergic and 5-HT2 serotonin (B10506) receptors. nih.govnih.gov
Based on its structure and known pharmacology, the key pharmacophoric elements of Niaprazine are:
The 4-fluorophenyl Group: This lipophilic group is crucial for binding, likely inserting into a hydrophobic pocket within the target receptors. The fluorine atom can modulate the electronic properties of the phenyl ring and may form specific interactions, such as halogen bonds or hydrogen bonds, with the receptor.
The Piperazine Ring: The protonatable nitrogen atom of the piperazine ring (distal to the fluorophenyl group) is a critical feature. At physiological pH, this nitrogen is likely protonated, forming a cationic center that can establish a key ionic bond with an acidic amino acid residue (e.g., aspartate) in the binding site of the α1 and 5-HT2 receptors. This interaction is a common feature for many aminergic G-protein coupled receptor (GPCR) ligands.
The spatial arrangement of these three key elements—the hydrophobic fluorophenyl ring, the cationic center of the piperazine, and the hydrogen-bonding region of the nicotinamide (B372718)—constitutes the pharmacophore of Niaprazine.
Computational Chemistry Approaches for Niaprazine Trihydrochloride Analog Design
Computational chemistry provides powerful tools to visualize and predict how molecules like Niaprazine interact with their biological targets, thereby guiding the design of new, improved analogs. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.govrsc.org For Niaprazine, molecular docking studies would involve:
Obtaining or building a 3D model of the target receptors (e.g., α1-adrenergic or 5-HT2 receptors).
Placing the 3D structure of Niaprazine into the identified binding site of the receptor.
Using a scoring function to evaluate and rank different binding poses based on the predicted binding affinity.
These simulations can help visualize the specific interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) between Niaprazine's pharmacophoric elements and the amino acid residues of the receptor, confirming the hypothesized binding mode.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the ligand-receptor complex over time. mdpi.comfrontiersin.org An MD simulation treats the entire system (protein, ligand, and surrounding solvent) as a dynamic entity, simulating its movements and conformational changes. dntb.gov.ua For a Niaprazine-receptor complex, MD simulations could reveal:
The stability of the key interactions identified in docking.
The flexibility of the ligand within the binding pocket.
These insights are crucial for understanding the dynamic nature of the binding event and for designing analogs that can form more stable and enduring interactions. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. wu.ac.thmdpi.com
To develop a QSAR model for Niaprazine analogs, the following steps would be taken:
Synthesize a Series of Analogs: A library of Niaprazine derivatives would be created by systematically modifying its structure (e.g., changing the substituent on the phenyl ring, altering the linker, or modifying the nicotinamide moiety).
Measure Biological Activity: The binding affinity (e.g., Ki or IC50 values) of each analog for the target receptors would be determined experimentally.
Calculate Molecular Descriptors: For each analog, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) would be calculated.
Develop the QSAR Model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create a mathematical equation that relates the descriptors to the observed biological activity. mdpi.com
A successful QSAR model can be used to predict the activity of novel, yet-to-be-synthesized Niaprazine analogs, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. patsnap.com
Lead Optimization Strategies in Medicinal Chemistry for this compound Derivatives
Lead optimization is the iterative process of modifying a biologically active compound to improve its properties, including potency, selectivity, and pharmacokinetic profile. ajrconline.orgresearchgate.net For Niaprazine, several lead optimization strategies could be employed, guided by SAR and computational findings. nih.govdanaher.com
Modification of the Phenyl Ring: Substituents on the phenyl ring could be varied to explore the impact on binding affinity and selectivity. For example, moving the fluorine atom to the meta or ortho position, or replacing it with other halogens (Cl, Br) or small alkyl groups (CH3), could probe the steric and electronic requirements of the hydrophobic pocket.
Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres—substituents that retain the intended biological activity but may alter physicochemical properties. For instance, the amide group in the nicotinamide moiety could be replaced with other hydrogen-bonding groups like a sulfonamide or a reverse amide to explore different interaction patterns and potentially improve metabolic stability.
Scaffold Hopping: This strategy involves replacing the central piperazine core with other heterocyclic scaffolds while maintaining the crucial 3D arrangement of the pharmacophoric elements. patsnap.com This could lead to the discovery of novel chemical series with different physicochemical properties and potentially improved patentability.
Improving Pharmacokinetic Properties: Modifications could be made specifically to enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This might involve introducing polar groups to modulate solubility or blocking sites of potential metabolism to increase the compound's half-life.
Each new analog would be synthesized and tested, with the results feeding back into the design cycle, progressively refining the structure to achieve the desired therapeutic profile. researchgate.net
Analytical and Bioanalytical Methodologies in Niaprazine Trihydrochloride Research
Development of Assays for Niaprazine (B1210437) Trihydrochloride and Metabolite Quantification in Biological Matrices (Preclinical)
The development of sensitive and specific assays is fundamental for preclinical pharmacokinetic studies, enabling the quantification of niaprazine and its metabolites in various biological samples, such as plasma and brain tissue. High-performance liquid chromatography (HPLC) is a key technique used for this purpose.
Recent studies have employed HPLC to confirm the stability of niaprazine in aqueous solutions for administration in preclinical behavioral studies. nih.gov These methods typically involve validating the linearity of the analytical response over a range of concentrations. For instance, the linearity of niaprazine has been confirmed in a concentration range of 4.5 µM to 911 µM, ensuring accurate quantification in prepared solutions. nih.gov The primary metabolite of niaprazine has been identified as p-fluoro-phenylpiperazine (pFPP), which would be a key target for quantification in metabolic studies. nih.govwikipedia.org
While specific, validated methods for quantifying niaprazine and pFPP simultaneously in preclinical biological matrices are not extensively detailed in recent literature, the standard approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for detecting the low concentrations often found in plasma and brain tissue following administration. mdpi.commdpi.com The development of such an assay would follow a standard validation protocol, assessing parameters like linearity, accuracy, precision, recovery, and matrix effects.
Table 1: Example Parameters for HPLC-based Assay for Niaprazine
| Parameter | Specification | Finding |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) | Utilized for stability and concentration verification. nih.gov |
| Detection Wavelength | 228 nm | Used for analyte response confirmation. nih.gov |
| Linearity Range | 4.5 µM to 911 µM | A standard curve was obtained by plotting peak area against concentration. nih.gov |
| Validation | Ordinary least squares regression | Performed to validate response linearity. nih.gov |
| Primary Metabolite | p-fluoro-phenylpiperazine (pFPP) | Identified as the main metabolic product. nih.govwikipedia.org |
Methodologies for similar central nervous system (CNS) active compounds often use protein precipitation or liquid-liquid extraction to isolate the drug and its metabolites from the biological matrix, followed by LC-MS/MS analysis. mdpi.comnih.gov These established procedures provide a framework for developing a robust assay for niaprazine pharmacokinetic research.
Techniques for In Vitro Drug Release and Dissolution Studies (Research Scale)
In vitro drug release and dissolution studies are essential for the research and development of oral dosage forms of niaprazine. These tests are used to predict the in vivo performance of a formulation by measuring the rate and extent at which the drug dissolves from the dosage form. nih.gov Standardized methods, often described in pharmacopeias, are employed for this purpose.
The most common apparatuses for solid oral dosage forms are the basket type (USP Apparatus 1) and the paddle type (USP Apparatus 2). nih.gov The choice of apparatus and experimental conditions is critical and should be designed to simulate the physiological environment where the drug is intended to be released. For an immediate-release formulation of niaprazine, dissolution testing would typically be performed in an acidic medium (e.g., 0.1 N HCl) to simulate stomach conditions, followed by testing in a neutral or slightly alkaline buffer (e.g., phosphate (B84403) buffer pH 6.8) to simulate intestinal conditions.
During the study, samples are withdrawn from the dissolution medium at predefined time intervals and analyzed for drug concentration, usually by UV-Vis spectrophotometry or HPLC. qub.ac.uk The resulting data are used to construct a dissolution profile, which is a plot of the cumulative percentage of drug released versus time. This profile is critical for formulation optimization and quality control. diva-portal.org
Table 2: Typical Parameters for In Vitro Dissolution Study of a Niaprazine Formulation
| Parameter | Typical Condition | Rationale |
| Apparatus | USP Apparatus 2 (Paddle) | Commonly used for tablets and capsules. nih.gov |
| Dissolution Medium | 900 mL of 0.1 N HCl or Phosphate Buffer (pH 6.8) | Simulates gastric and intestinal fluids, respectively. |
| Temperature | 37 ± 0.5 °C | Mimics human body temperature. |
| Paddle Speed | 50 or 75 RPM | Provides gentle agitation to simulate gastrointestinal motility. |
| Sampling Times | 5, 10, 15, 30, 45, 60 minutes | Allows for the construction of a detailed release profile for an immediate-release product. |
| Analytical Method | HPLC or UV-Vis Spectrophotometry | For accurate quantification of dissolved niaprazine. qub.ac.uk |
Advanced Imaging Techniques in Preclinical Pharmacokinetic Research
Advanced imaging techniques provide non-invasive, real-time visualization of drug distribution and target engagement within a living organism, offering invaluable insights during preclinical pharmacokinetic research. ctfassets.netnih.gov Modalities such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI) can be applied to study the pharmacokinetics of niaprazine. ctfassets.netnih.gov
For PET and SPECT studies, niaprazine would need to be radiolabeled with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m, Iodine-123) isotope, respectively. nih.gov Administering this radiolabeled tracer to a preclinical model (e.g., a rat or mouse) allows for the dynamic tracking of its absorption, distribution, and elimination. acspublisher.comresearchgate.net This is particularly valuable for CNS drugs like niaprazine, as PET can quantify its ability to cross the blood-brain barrier and measure its concentration and receptor occupancy in specific brain regions over time. nih.gov Given niaprazine's affinity for α1-adrenergic and 5-HT2A receptors, PET could be used to visualize its binding to these targets in the brain. wikipedia.org
Quantitative Mass Spectrometry Imaging (QMSI) is another powerful technique that can map the spatial distribution of a drug and its metabolites within tissue sections, such as the brain, without the need for radiolabeling. osaka-u.ac.jp This method provides high-resolution images showing the localization of niaprazine and pFPP in different anatomical structures, correlating drug concentration with potential sites of action. osaka-u.ac.jp
Table 3: Comparison of Advanced Imaging Techniques for Preclinical Niaprazine Research
| Imaging Modality | Principle | Application to Niaprazine Research | Advantages |
| PET | Detection of radiation from a positron-emitting radiotracer. nih.gov | Quantify blood-brain barrier penetration; measure receptor occupancy (α1, 5-HT2A); track whole-body distribution. nih.gov | High sensitivity; provides quantitative functional and molecular data. ctfassets.net |
| MRI | Uses magnetic fields and radio waves to create detailed images of organs and tissues. nih.gov | Provide anatomical context for PET/SPECT data; assess functional changes in the brain in response to niaprazine. | High spatial resolution; non-invasive; no ionizing radiation. ctfassets.net |
| QMSI | Matrix-assisted laser desorption/ionization (MALDI) to generate ions from a tissue section and create a molecular map. osaka-u.ac.jp | Visualize the distribution of niaprazine and its metabolite (pFPP) in brain substructures with high resolution. osaka-u.ac.jp | No need for radiolabeling; can detect parent drug and metabolites simultaneously. osaka-u.ac.jp |
These advanced imaging technologies enable a deeper understanding of a drug's pharmacokinetic profile, helping to bridge the gap between preclinical findings and clinical outcomes. nih.govnih.gov
Emerging Research Perspectives and Methodological Advancements for Niaprazine Trihydrochloride
Integration of Systems Biology and Multi-Omics Approaches in Niaprazine (B1210437) Trihydrochloride Research
The traditional "one-drug, one-target" paradigm is often insufficient to understand the multifaceted effects of psychotropic agents like Niaprazine. Systems biology, which integrates diverse data types to model complex biological systems, offers a more holistic framework for investigating its mechanism of action. frontiersin.org By combining drug-target networks with disease networks, researchers can better understand the broader physiological impact of Niaprazine. nih.gov
Multi-omics technologies, including genomics, proteomics, and metabolomics, are central to this approach. nih.govdrugtargetreview.com These technologies allow for the comprehensive analysis of molecular changes induced by Niaprazine across different biological systems. For instance, proteomics can identify alterations in protein expression and signaling pathways in response to the drug, while metabolomics can reveal changes in metabolic profiles. This integrated approach can help identify novel targets and biomarkers related to both the therapeutic effects and potential side effects of Niaprazine.
The application of systems biology and multi-omics is not just about data generation; it involves the use of computational and mathematical models to interpret these complex datasets. nih.govfrontiersin.org This can lead to a more nuanced understanding of how Niaprazine modulates neural circuits and behavior, moving beyond its currently known receptor targets. Such approaches are becoming increasingly vital in psychopharmacology to unravel the complex etiologies of psychiatric disorders and to develop more targeted and effective therapies. frontiersin.orgnih.gov
Novel Preclinical Models for Investigating Neuropharmacological Actions
Preclinical animal models are fundamental for elucidating the neuropharmacological properties of compounds like Niaprazine. nih.govconductscience.com While traditional models have been valuable, there is a continuous effort to develop and refine models that more accurately reflect the complexities of human neuropsychiatric conditions. taylorfrancis.com
For studying the sedative and hypnotic effects of Niaprazine, a range of in vivo screening methods are employed. These include tests that measure sedation, such as open-field and hole-board tests, as well as those that assess hypnotic effects, like the potentiation of hexobarbital-induced sleeping time. slideshare.net More sophisticated techniques, such as electroencephalogram (EEG) registration in conscious animals and automated sleep analysis systems, provide more detailed insights into sleep architecture. slideshare.net
Recent research has also explored Niaprazine's anxiolytic potential using models like the Marble Burying Test and the Elevated Plus Maze. nih.gov Studies in mice have shown that Niaprazine can modulate anxiety-related behaviors without significantly impairing exploratory activity. nih.gov Furthermore, the development of animal models for specific conditions where Niaprazine might be repurposed, such as autism spectrum disorders, is an active area of research. nih.gov
The use of genetically engineered mouse models, which can mimic specific aspects of human sleep and anxiety disorders, offers a powerful tool for dissecting the molecular mechanisms underlying Niaprazine's effects. nih.govconductscience.com For example, mice with alterations in the orexin (B13118510) system have been instrumental in understanding narcolepsy and can be valuable for testing the effects of sedative-hypnotics. nih.govconductscience.com
Theoretical Explorations of Niaprazine Trihydrochloride Receptor Bias and Functional Selectivity
The concept of functional selectivity, or biased agonism, has revolutionized the understanding of G protein-coupled receptor (GPCR) signaling. nih.govdrugtargetreview.com This principle posits that a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor, leading to distinct cellular and physiological responses. nih.govdrugtargetreview.com
Niaprazine acts as an antagonist at the 5-HT2A and α1-adrenergic receptors. wikipedia.org However, many drugs initially classified as antagonists have been re-evaluated as inverse agonists, which stabilize the inactive conformation of the receptor. nih.govwikipedia.org H1-antihistamines, for example, are now largely considered inverse agonists. nih.govwikipedia.org It is plausible that Niaprazine also functions as an inverse agonist at its target receptors, a hypothesis that warrants further investigation.
Exploring the potential for receptor bias in Niaprazine's activity could reveal a more complex pharmacological profile. For instance, different phenylpiperazine derivatives have shown varying degrees of selectivity and biased agonism at dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov It is conceivable that Niaprazine or its metabolites, such as p-fluorophenylpiperazine (pFPP), could exhibit biased signaling at their target receptors. wikipedia.orgnih.gov While Niaprazine itself has sedative effects, its metabolite pFPP shows a profile indicative of serotonergic activation. wikipedia.org
Understanding the structural basis for functional selectivity at Niaprazine's target receptors is crucial. nih.gov By identifying the specific receptor conformations stabilized by Niaprazine and its metabolites, it may be possible to design novel compounds with improved therapeutic profiles, enhancing desired effects while minimizing unwanted side effects. drugtargetreview.com
Future Directions in the Academic Research of this compound
The renewed interest in Niaprazine presents several exciting avenues for future academic research. A key area of focus will be the continued exploration of its potential for drug repurposing, particularly as an anxiolytic agent. nih.gov Further preclinical and clinical studies are needed to validate these anxiolytic effects and to determine the optimal contexts for its use.
The application of advanced methodologies will be critical in this endeavor. The integration of systems biology and multi-omics approaches will provide a more comprehensive understanding of Niaprazine's mechanism of action and its effects on various biological systems. nih.govfrontiersin.org This will be instrumental in identifying novel therapeutic targets and biomarkers.
Further investigation into the receptor pharmacology of Niaprazine is also warranted. Elucidating whether it acts as a neutral antagonist or an inverse agonist, and exploring the potential for biased signaling at its target receptors, could open up new possibilities for the development of more selective and effective medications.
Moreover, there is a need for continued development of more sophisticated and predictive preclinical models to study the neuropharmacological effects of Niaprazine. taylorfrancis.com This includes the use of animal models that more accurately recapitulate the pathophysiology of relevant human disorders.
Finally, the increasing prevalence of sleep and anxiety disorders underscores the need for safer and more effective treatments. deanfrancispress.comrutgers.edumarketresearchfuture.com Continued academic research into established compounds like Niaprazine, using modern scientific tools and conceptual frameworks, can contribute significantly to addressing this unmet medical need.
Q & A
Q. What is the primary mechanism of action of niaprazine trihydrochloride, and how can researchers validate its receptor specificity in preclinical models?
this compound acts as a histamine H1 receptor antagonist with additional anti-serotonergic activity, contributing to its sedative properties . To validate receptor specificity, employ in vitro receptor-binding assays using radiolabeled ligands (e.g., [³H]-mepyramine for H1 receptors) and compare binding affinities against other histamine receptor subtypes (H2, H3, H4). For in vivo validation, use knockout rodent models lacking H1 receptors to confirm behavioral effects (e.g., reduced anxiety in elevated plus-maze tests). Include negative controls with selective serotonin receptor antagonists to isolate anti-histaminergic effects .
Q. Which experimental models are most appropriate for assessing the anxiolytic and sedative efficacy of this compound?
Rodent models are standard for behavioral studies. For anxiolytic effects, use the elevated plus-maze or open-field test, ensuring adherence to ARRIVE 2.0 guidelines for ethical and reproducible design (e.g., randomization, blinding, sample size calculation) . For sedative properties, measure locomotor activity reduction in actimetry chambers. Include dose-response curves (e.g., 1–50 mg/kg, i.p.) and compare with positive controls like diazepam. Ensure consistent environmental conditions (light/dark cycles, noise control) to minimize confounding variables .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Use high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Optimize sample preparation via protein precipitation (acetonitrile) or solid-phase extraction. Validate the method per ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). For tissue distribution studies, homogenize brain or liver samples in PBS and include internal standards (e.g., deuterated niaprazine) to account for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in preclinical data regarding niaprazine’s efficacy across different anxiety models?
Discrepancies often arise from model-specific stressors (e.g., acute vs. chronic anxiety paradigms) or pharmacokinetic variability. Conduct a meta-analysis of existing studies to identify dose- and model-dependent trends. For mechanistic clarity, pair behavioral assays with neurochemical analyses (e.g., microdialysis for histamine/serotonin levels in the prefrontal cortex). Use factorial experimental designs to isolate variables such as administration route (oral vs. intraperitoneal) and circadian timing .
Q. What strategies address the pharmacokinetic challenges of this compound, such as blood-brain barrier (BBB) penetration?
The trihydrochloride salt improves aqueous solubility, but BBB permeability remains limited. Employ in situ brain perfusion assays in rodents to quantify permeability-surface area (PS) product. To enhance delivery, co-administer P-glycoprotein inhibitors (e.g., zosuquidar trihydrochloride) or formulate niaprazine in lipid-based nanoparticles. Validate brain exposure via LC-MS/MS quantification of unbound drug in cerebrospinal fluid .
Q. How does this compound interact with non-histaminergic receptors (e.g., serotonin receptors), and what are the implications for experimental design?
Niaprazine exhibits anti-serotonergic activity, potentially via 5-HT2A/2C receptors . To delineate contributions, use selective receptor antagonists (e.g., ketanserin for 5-HT2A) in combination studies. Perform competitive binding assays with [³H]-ketanserin to quantify affinity. In behavioral tests, compare outcomes in H1 receptor knockout vs. wild-type models to isolate serotonergic effects. Report receptor cross-reactivity in all studies to avoid overinterpretation of histamine-specific mechanisms .
Q. What statistical approaches are critical for interpreting dose-response relationships in this compound studies?
Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50/ED50 values. For behavioral data with high variability, apply mixed-effects models to account for inter-subject differences. Report effect sizes (Cohen’s d) alongside p-values to quantify clinical relevance. Pre-register analysis plans to avoid post hoc bias, and include power analyses to justify sample sizes .
Methodological Best Practices
- Data Presentation : Organize results hierarchically (e.g., receptor binding > behavioral outcomes > neurochemical correlates). Use line graphs for dose-response curves and heatmaps for receptor affinity matrices .
- Reproducibility : Document all protocols in adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data and analysis code via repositories like Zenodo or GitHub .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
